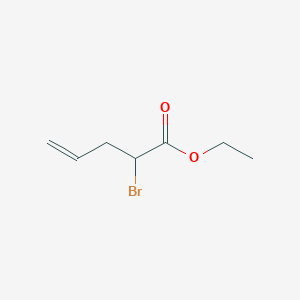
4-Pentenoic acid, 2-bromo-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Pentenoic acid, 2-bromo-, ethyl ester is an organic compound with the molecular formula C7H11BrO2 It is a derivative of pentenoic acid, where a bromine atom is attached to the second carbon of the pentenoic acid chain, and the carboxylic acid group is esterified with an ethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentenoic acid, 2-bromo-, ethyl ester typically involves the bromination of 4-pentenoic acid followed by esterification. One common method is:
Bromination: 4-Pentenoic acid is reacted with bromine (Br2) in the presence of a solvent like carbon tetrachloride (CCl4) to introduce the bromine atom at the second carbon position.
Esterification: The resulting 2-bromo-4-pentenoic acid is then esterified with ethanol (C2H5OH) in the presence of an acid catalyst such as sulfuric acid (H2SO4) to form the ethyl ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) can optimize the production process.
化学反応の分析
Types of Reactions
4-Pentenoic acid, 2-bromo-, ethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).
Addition Reactions: The double bond in the pentenoic acid chain can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solution.
Addition: Hydrogen gas (H2) with a palladium catalyst (Pd/C) for hydrogenation, or halogens like chlorine (Cl2) or bromine (Br2) for halogenation.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Substitution: Formation of 2-hydroxy-4-pentenoic acid ethyl ester, 2-amino-4-pentenoic acid ethyl ester, etc.
Addition: Formation of 2,3-dibromo-4-pentenoic acid ethyl ester, 2-chloro-4-pentenoic acid ethyl ester, etc.
Oxidation: Formation of 2-bromo-4-pentenoic acid.
Reduction: Formation of 2-bromo-4-pentanol ethyl ester.
科学的研究の応用
4-Pentenoic acid, 2-bromo-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 4-Pentenoic acid, 2-bromo-, ethyl ester involves its interaction with various molecular targets. The bromine atom and the double bond in the pentenoic acid chain make it a reactive molecule that can form covalent bonds with nucleophilic sites in biological molecules. This reactivity can lead to the inhibition or modification of enzyme activity, disruption of cellular processes, or alteration of metabolic pathways.
類似化合物との比較
Similar Compounds
4-Pentenoic acid ethyl ester: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-4-pentenoic acid: Not esterified, making it more polar and less volatile.
Ethyl 5-bromopentanoate: Has a bromine atom at the fifth carbon, affecting its reactivity and chemical properties.
Uniqueness
4-Pentenoic acid, 2-bromo-, ethyl ester is unique due to the presence of both a bromine atom and a double bond in its structure. This combination of functional groups provides a versatile platform for various chemical transformations and applications in research and industry.
特性
CAS番号 |
39149-86-5 |
|---|---|
分子式 |
C7H11BrO2 |
分子量 |
207.06 g/mol |
IUPAC名 |
ethyl 2-bromopent-4-enoate |
InChI |
InChI=1S/C7H11BrO2/c1-3-5-6(8)7(9)10-4-2/h3,6H,1,4-5H2,2H3 |
InChIキー |
JIRSFCMWHKOGLQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(CC=C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


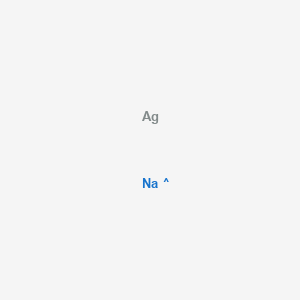
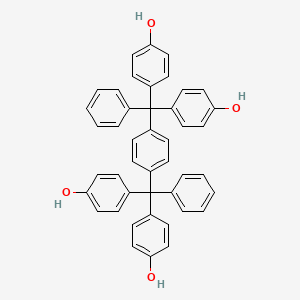
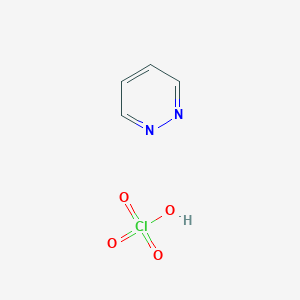
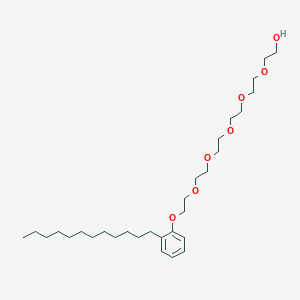

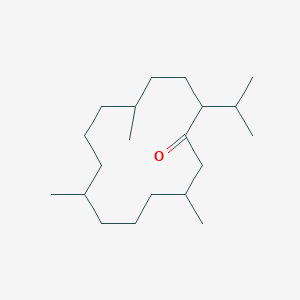
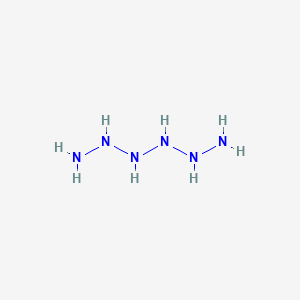

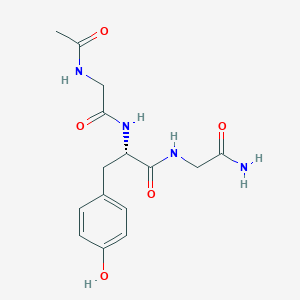
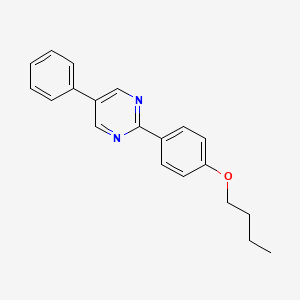
![2-[(3,8-Dibromophenanthridin-6-yl)amino]butan-1-ol](/img/structure/B14658922.png)

![2-Phenylbicyclo[3.3.1]non-2-en-9-one](/img/structure/B14658942.png)

